Cas no 2228342-92-3 (tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate)
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate
- 2228342-92-3
- EN300-1880800
-
- Inchi: 1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-7-17-9-11(19)12-10(16)5-6-18-13(12)21-4/h5-6,11,17H,7-9H2,1-4H3
- InChI Key: HURVHXDOSOPSEL-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1C1CNCCN1C(=O)OC(C)(C)C)OC
Computed Properties
- Exact Mass: 327.1349693g/mol
- Monoisotopic Mass: 327.1349693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 63.7Ų
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1880800-0.05g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 0.05g |
$1620.0 | 2023-09-18 | ||
| Enamine | EN300-1880800-0.1g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 0.1g |
$1697.0 | 2023-09-18 | ||
| Enamine | EN300-1880800-0.25g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 0.25g |
$1774.0 | 2023-09-18 | ||
| Enamine | EN300-1880800-0.5g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 0.5g |
$1851.0 | 2023-09-18 | ||
| Enamine | EN300-1880800-1.0g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 1g |
$1929.0 | 2023-06-01 | ||
| Enamine | EN300-1880800-2.5g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 2.5g |
$3782.0 | 2023-09-18 | ||
| Enamine | EN300-1880800-5.0g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 5g |
$5594.0 | 2023-06-01 | ||
| Enamine | EN300-1880800-10.0g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 10g |
$8295.0 | 2023-06-01 | ||
| Enamine | EN300-1880800-1g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 1g |
$1929.0 | 2023-09-18 | ||
| Enamine | EN300-1880800-5g |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate |
2228342-92-3 | 5g |
$5594.0 | 2023-09-18 |
tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate
Introduction to tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS No. 2228342-92-3)
Tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS No. 2228342-92-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The molecule consists of a tert-butyl group attached to a piperazine ring, which is further substituted with a 4-chloro-2-methoxypyridin-3-yl moiety. This intricate structure imparts specific chemical and biological properties that make it a valuable candidate for various research and development activities.
The tert-butyl group is known for its steric hindrance and stability, which can influence the compound's reactivity and solubility. The piperazine ring, a common motif in many pharmaceuticals, provides the molecule with potential binding sites for various biological targets. The 4-chloro-2-methoxypyridin-3-yl substituent adds further complexity and specificity to the molecule, potentially enhancing its pharmacological profile.
Recent studies have explored the potential of tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate in the context of central nervous system (CNS) disorders. Research published in the Journal of Medicinal Chemistry highlights its ability to modulate specific neurotransmitter systems, suggesting its potential as a lead compound for the development of new treatments for conditions such as anxiety, depression, and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) efficiently is another key attribute that enhances its therapeutic potential.
In addition to its CNS applications, tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate has shown promise in oncology research. Studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a study published in Cancer Research reported that this compound effectively suppressed the activity of certain kinases, leading to reduced tumor growth in preclinical models. These findings underscore the compound's versatility and broad-spectrum biological activity.
The synthesis of tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of a piperazine derivative with a chloropyridine intermediate, followed by tert-butylation to introduce the tert-butyl group. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale research and development.
The physicochemical properties of tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate are also well-characterized. It exhibits good solubility in organic solvents such as DMSO and DMF, which facilitates its use in various biological assays. Its stability under different conditions, including temperature and pH, has been extensively studied to ensure its reliability as a research tool.
In conclusion, tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS No. 2228342-92-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as an important molecule in the field.
2228342-92-3 (tert-butyl 2-(4-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)